molecular formula C18H16N4 B12571312 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- CAS No. 195253-47-5

1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)-

Cat. No.: B12571312
CAS No.: 195253-47-5
M. Wt: 288.3 g/mol
InChI Key: UEVBZEIJIFOQJU-UHFFFAOYSA-N
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Description

1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylmethyl group and a triazolylmethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- typically involves multi-step organic reactions. The process may start with the formation of the indole core, followed by the introduction of the phenylmethyl and triazolylmethyl groups. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.

    N-Alkylation:

    Triazole Formation: The triazolylmethyl group can be introduced via click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction may produce indoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 1-(phenylmethyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-: Similar structure but with the triazolylmethyl group at a different position.

    1H-Indole, 1-(phenylmethyl)-3-(1H-1,2,3-triazol-1-ylmethyl)-: Contains a different triazole isomer.

    1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-3-ylmethyl)-: Another positional isomer with the triazolylmethyl group at a different position.

Uniqueness

1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

195253-47-5

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

1-benzyl-3-(1,2,4-triazol-4-ylmethyl)indole

InChI

InChI=1S/C18H16N4/c1-2-6-15(7-3-1)10-22-12-16(11-21-13-19-20-14-21)17-8-4-5-9-18(17)22/h1-9,12-14H,10-11H2

InChI Key

UEVBZEIJIFOQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CN4C=NN=C4

Origin of Product

United States

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